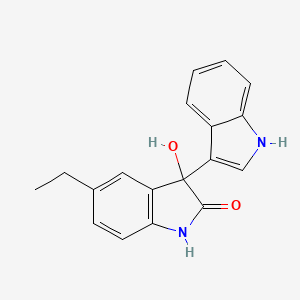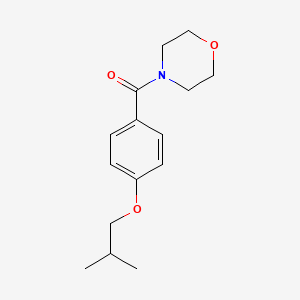![molecular formula C17H26ClNO4 B4400669 1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)
1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride
Descripción general
Descripción
1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential as a research chemical due to its unique properties.
Aplicaciones Científicas De Investigación
1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, similar to cocaine and amphetamines. This compound also has affinity for the norepinephrine and serotonin transporters. Due to its ability to cross the blood-brain barrier, this compound has been used as a tool to study the role of dopamine in addiction and reward pathways.
Mecanismo De Acción
1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, resulting in increased stimulation of the reward pathway. This compound has a higher affinity for the dopamine transporter than cocaine, leading to more potent effects on dopamine release.
Biochemical and Physiological Effects
This compound has been found to increase locomotor activity in rats, as well as induce hyperthermia and hypertension. It has also been shown to produce rewarding effects in animal models, indicating its potential for abuse. In humans, this compound has been reported to cause euphoria, increased energy, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, making it useful for studying the role of dopamine in addiction and reward pathways. It also has a high affinity for the dopamine transporter, making it more potent than cocaine in its effects on dopamine release. However, this compound has limitations as well. It has potential for abuse and can be toxic at high doses, making it difficult to use in human studies. Additionally, its effects on other neurotransmitters make it less specific for studying dopamine pathways.
Direcciones Futuras
There are several future directions for research on 1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter with greater specificity and fewer adverse effects. Another area of research is the use of this compound as a tool to study the role of dopamine in addiction and reward pathways. Finally, more studies are needed to understand the long-term effects of this compound use and its potential for addiction and toxicity.
Propiedades
IUPAC Name |
1-[4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-2-17(19)15-3-5-16(6-4-15)22-14-13-21-12-9-18-7-10-20-11-8-18;/h3-6H,2,7-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQMWUINJNKBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4400586.png)
![1-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4400594.png)

![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)
![2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4400627.png)
![3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4400635.png)

![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)

![4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4400688.png)